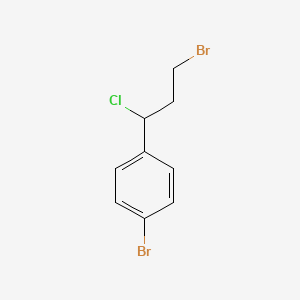

1-Bromo-4-(3-bromo-1-chloropropyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(3-bromo-1-chloropropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2Cl/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPYHWNDOGRRPRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCBr)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80495753 | |

| Record name | 1-Bromo-4-(3-bromo-1-chloropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80495753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33994-21-7 | |

| Record name | 1-Bromo-4-(3-bromo-1-chloropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80495753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 1 Bromo 4 3 Bromo 1 Chloropropyl Benzene

Retrosynthetic Dissection and Precursor Identification for 1-Bromo-4-(3-bromo-1-chloropropyl)benzene

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available precursors. For this compound, the analysis reveals several potential bond disconnections that suggest viable forward synthetic pathways.

The primary disconnections for the target molecule can be envisioned at the aryl-alkyl C-C bond and the C-X (carbon-halogen) bonds on the propyl side chain. This leads to the identification of several key precursors.

Aryl-Alkyl Disconnection (Friedel-Crafts Approach): This strategy involves disconnecting the bond between the benzene (B151609) ring and the propyl side chain. This suggests a Friedel-Crafts type reaction, where the key precursors are a substituted benzene ring and a three-carbon electrophile.

C-X Bond Disconnections (Side-Chain Functionalization Approach): This approach focuses on building the side chain first and then introducing the halogens. This often involves starting with a precursor that already has the aryl-propyl skeleton and functionalizing it through substitution or addition reactions.

A particularly promising pathway involves the construction of the side chain from a carbonyl compound, allowing for precise introduction of the required functionalities. A retrosynthetic path starting from the target molecule could be:

The terminal bromine on the propyl chain can be installed via anti-Markovnikov hydrobromination of an alkene. This points to 4-(1-chloroprop-2-enyl)-1-bromobenzene as a key intermediate.

The benzylic chlorine can be formed from a secondary alcohol through nucleophilic substitution. This suggests 1-(4-bromophenyl)prop-2-en-1-ol as the preceding intermediate.

This allylic alcohol can be synthesized via the addition of a vinyl organometallic reagent to an aldehyde, identifying 4-bromobenzaldehyde (B125591) and a vinyl Grignard reagent as primary starting materials.

This analysis identifies a set of readily accessible precursors for a convergent synthesis.

Table 1: Key Precursors Identified Through Retrosynthetic Analysis

| Precursor | Role in Synthesis |

|---|---|

| 4-Bromobenzaldehyde | Aromatic core and carbonyl group for C-C bond formation. |

| Vinylmagnesium bromide | C2 synthon for building the propyl backbone. |

| Bromobenzene (B47551) | Alternative aromatic starting material for Friedel-Crafts routes. |

| 3-Bromo-1-chloropropane | C3 electrophile for Friedel-Crafts alkylation approaches. |

Direct Synthetic Approaches to this compound

Based on the retrosynthetic analysis, direct synthetic approaches can be formulated. The order of bond formation and functional group introduction is critical to avoid unwanted side reactions and to control the regioselectivity of the substitutions. pressbooks.publibretexts.org

The introduction of a bromine atom onto the benzene ring is a classic electrophilic aromatic substitution reaction. masterorganicchemistry.com When synthesizing a 1,4-disubstituted (para) benzene derivative, the directing effects of the substituents must be carefully managed. quora.com

Reaction Conditions: Aromatic bromination is typically achieved using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃). masterorganicchemistry.com

Regiocontrol: An alkyl group on a benzene ring is an ortho-, para-director. quora.com If one were to brominate propylbenzene, a mixture of ortho- and para-bromopropylbenzene would be formed, requiring separation. youtube.com Steric hindrance from the propyl group generally favors the formation of the para isomer. youtube.com To ensure exclusive para-substitution, a common strategy is to employ a Friedel-Crafts acylation with propanoyl chloride on bromobenzene. The resulting ketone is a meta-director, but the subsequent Clemmensen or Wolff-Kishner reduction of the ketone to a propyl group yields the desired para-substituted product without isomeric contamination. youtube.com

Reaction Sequence: In many synthetic plans for this compound, it is advantageous to start with a precursor that already contains the aromatic bromine, such as 4-bromobenzaldehyde or bromobenzene, to avoid issues with regioselectivity in the final steps. libretexts.org

The primary challenge in this synthesis is the regioselective installation of two different halogens—chlorine at the benzylic C1 position and bromine at the terminal C3 position—on the propyl side chain.

Free-radical halogenation is a key method for functionalizing alkyl chains, particularly at activated positions like the benzylic carbon. wikipedia.org The high stability of the intermediate benzyl (B1604629) radical makes the benzylic C-H bonds weaker and more susceptible to abstraction by a halogen radical. ucalgary.calibretexts.org

Mechanism: The reaction proceeds through a radical chain mechanism involving initiation (homolytic cleavage of the halogen), propagation (hydrogen abstraction and reaction with a halogen molecule), and termination steps. wikipedia.orgucalgary.ca This process is typically initiated by UV light or heat. studymind.co.uk

Reagents: For selective benzylic bromination, N-bromosuccinimide (NBS) is often the reagent of choice because it maintains a low, steady concentration of bromine, minimizing side reactions. libretexts.org For chlorination, reagents include chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) with a radical initiator.

Applicability: A potential synthetic route could involve the radical chlorination of 1-bromo-4-(3-bromopropyl)benzene (B2500250) at the benzylic position. However, controlling the reaction to achieve monochlorination without affecting other positions can be challenging. Bromination is generally more selective than chlorination. wikipedia.org

A more controlled method for introducing halogens onto the alkyl chain involves the nucleophilic substitution of hydroxyl groups. This approach offers excellent regiocontrol, as alcohols can be placed at specific positions and then converted to the desired halides.

A robust synthesis for this compound can be executed as follows:

Grignard Addition: 4-Bromobenzaldehyde is reacted with vinylmagnesium bromide in an ethereal solvent. Aqueous workup yields 1-(4-bromophenyl)prop-2-en-1-ol.

Conversion of Alcohol to Chloride: The secondary allylic alcohol is converted to the corresponding chloride, 4-(1-chloroprop-2-enyl)-1-bromobenzene. Thionyl chloride (SOCl₂) is an effective reagent for this transformation, as it produces gaseous byproducts (SO₂ and HCl), simplifying purification. chemicalbook.com

Anti-Markovnikov Hydrobromination: The final step is the addition of hydrogen bromide across the terminal double bond. In the presence of a radical initiator such as benzoyl peroxide or AIBN, the addition proceeds via an anti-Markovnikov mechanism, selectively placing the bromine atom on the terminal carbon (C3) to yield the final product.

Table 2: Representative Reaction Conditions for Side-Chain Functionalization

| Step | Reaction | Reagents and Conditions | Key Feature |

|---|---|---|---|

| 1 | Grignard Addition | Vinylmagnesium bromide, THF, 0 °C to RT | C-C bond formation to create the C3 backbone. |

| 2 | Nucleophilic Substitution | Thionyl chloride (SOCl₂), Pyridine, 0 °C | Regiospecific conversion of C1-OH to C1-Cl. |

| 3 | Radical Addition | HBr, Benzoyl Peroxide (BPO), CCl₄, heat | Anti-Markovnikov addition for C3-Br installation. |

The C1 position of the propyl chain in this compound is a stereocenter. The synthetic route described above using an achiral aldehyde and Grignard reagent will produce a racemic mixture of the final product. Achieving an enantiomerically enriched or pure product requires specific stereocontrol strategies.

Asymmetric Synthesis: The key is to introduce chirality early and maintain it throughout the synthesis. This can be accomplished by the asymmetric reduction of a ketone precursor, such as 3-bromo-1-(4-bromophenyl)propan-1-one, using a chiral reducing agent like a borane (B79455) with a chiral ligand (e.g., Corey-Bakshi-Shibata catalyst). This creates a chiral secondary alcohol with a high degree of enantiomeric purity.

Stereospecific Substitution: The subsequent conversion of the chiral alcohol to the chloride must proceed with a known stereochemical outcome. Nucleophilic substitution reactions at a chiral center can proceed with either inversion or retention of configuration. libretexts.org For example, using thionyl chloride can lead to inversion of configuration, an Sₙ2-type process known as a Walden inversion. libretexts.org By carefully selecting reagents and conditions, the desired stereoisomer of the final product can be obtained.

Resolution: Alternatively, the racemic intermediate, 1-(4-bromophenyl)prop-2-en-1-ol, can be resolved into its separate enantiomers. This is often done by forming diastereomeric esters with a chiral carboxylic acid, separating the diastereomers by chromatography or crystallization, and then hydrolyzing the separated esters to recover the pure enantiomers of the alcohol.

These advanced methods provide pathways to not only construct the complex molecular architecture but also to control its three-dimensional orientation, which is often critical in various chemical applications.

Selective Halogenation (Bromination and Chlorination) of the Propyl Side Chain

Convergent and Divergent Synthetic Pathways to this compound and its Analogues

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, offering a convergent approach to the synthesis of this compound and its analogues. This strategy typically involves the reaction of an organometallic reagent with an organic halide. For instance, a potential pathway could involve the coupling of a 4-bromobenzene derivative with a halogenated propane (B168953) synthon.

Various cross-coupling reactions could be adapted for this purpose, allowing for the creation of a diverse range of analogues by modifying either the aromatic or the aliphatic precursor.

Table 1: Potential Cross-Coupling Strategies for Analog Synthesis

| Cross-Coupling Reaction | Aromatic Precursor (Example) | Aliphatic Precursor (Example) | Catalyst System (Typical) | Potential Analogues |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 4-Bromophenylboronic acid | 3-Bromo-1-chloropropene | Pd(PPh₃)₄, Base | Aryl-substituted propyl chains |

| Sonogashira Coupling | 1-Bromo-4-ethynylbenzene | N/A (requires different synthon) | PdCl₂(PPh₃)₂, CuI, Amine Base | Alkynyl-functionalized analogues |

| Heck Coupling | 4-Bromoiodobenzene | Allyl chloride | Pd(OAc)₂, Phosphine Ligand | Propenyl-linked structures |

| Negishi Coupling | 4-Bromophenylzinc chloride | 1-Bromo-3-chloropropane (B140262) | Pd(PPh₃)₄ | Direct alkyl chain attachment |

These methods offer high functional group tolerance and are instrumental in creating libraries of compounds for further research by systematically varying the coupling partners. uzh.chnih.gov

A more linear, or sequential, approach is a common and practical method for synthesizing this compound. This strategy involves the stepwise functionalization of a simpler aromatic starting material. One established route begins with the Friedel-Crafts alkylation of a benzene derivative, followed by targeted halogenation steps.

Two primary sequential pathways have been identified:

Route A: Alkylation followed by Bromination

Alkylation: Benzene is first alkylated with 1-bromo-3-chloropropane using a Lewis acid catalyst like Aluminum chloride (AlCl₃) to form (3-chloropropyl)benzene.

Bromination: The resulting compound is then brominated using Bromine (Br₂) and a catalyst such as Iron(III) bromide (FeBr₃). The alkyl group directs the bromination to the para position, yielding 1-bromo-4-(3-chloropropyl)benzene.

Final Halogenation: A subsequent halogen exchange or further functionalization would be required to introduce the second bromine atom onto the propyl chain to achieve the final target molecule.

Route B: Bromination of Pre-alkylated Benzene

Alkylation of Bromobenzene: A more direct approach involves the Friedel-Crafts alkylation of bromobenzene with 1-bromo-3-chloropropane. This directly attaches the halogenated propyl chain to the pre-brominated aromatic ring, forming this compound. The para-isomer is typically the major product due to the directing effect of the bromine atom.

This sequential approach offers predictable control over isomer formation and utilizes readily available starting materials. libretexts.org

Optimization of Reaction Conditions and Process Efficiency for this compound Synthesis

Achieving high efficiency and yield in the synthesis of this compound is critically dependent on the careful optimization of reaction conditions. Factors such as the choice of catalyst, solvent, temperature, and reaction time must be fine-tuned for each synthetic step. nih.gov

The choice of catalyst is paramount for both the Friedel-Crafts alkylation and the bromination steps in sequential synthesis, as well as for potential cross-coupling strategies.

Friedel-Crafts Alkylation: Strong Lewis acids are required to activate the alkyl halide. Aluminum chloride (AlCl₃) is a highly effective catalyst for this transformation. Iron(III) bromide (FeBr₃) can also be used. The catalyst concentration must be controlled to prevent side reactions.

Aromatic Bromination: The electrophilic substitution of bromine onto the benzene ring is typically catalyzed by Lewis acids such as FeBr₃ or elemental Iron, which reacts with Br₂ in situ to form FeBr₃. This ensures proper polarization of the Br-Br bond for the attack by the aromatic ring.

Cross-Coupling Reactions: In hypothetical cross-coupling pathways, palladium-based catalysts are standard. The choice of ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) or 1,1'-Bis(diphenylphosphino)ferrocene (dppf), are commonly employed to enhance catalyst activity and selectivity. uzh.chresearchgate.net

Table 2: Catalyst Systems for Key Synthetic Steps

| Reaction Step | Catalyst | Function |

|---|---|---|

| Friedel-Crafts Alkylation | AlCl₃, FeBr₃ | Lewis acid; activates the alkyl halide. |

| Aromatic Bromination | FeBr₃, Fe/Br₂ | Lewis acid; polarizes the Br₂ molecule. |

| Cross-Coupling (Hypothetical) | Pd(PPh₃)₄, PdCl₂(dppf) | C-C bond formation. uzh.ch |

The reaction medium plays a critical role in reactant solubility, reaction rate, and product selectivity.

For Friedel-Crafts alkylation , non-polar, aprotic solvents like dichloromethane (B109758) or carbon disulfide are preferred as they effectively solvate the reactants without coordinating to the Lewis acid catalyst.

Aromatic bromination is often carried out in inert solvents such as carbon tetrachloride (CCl₄) or dichloromethane to control the reaction's exothermicity and prevent unwanted side reactions.

For palladium-catalyzed cross-coupling reactions , polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are often used to facilitate the solubility of the organometallic intermediates and salts involved in the catalytic cycle.

Table 3: Solvent Effects on Reaction Efficiency

| Reaction Type | Recommended Solvents | Rationale |

|---|---|---|

| Friedel-Crafts Alkylation | Dichloromethane | Inert, good solubility for reagents, low freezing point. |

| Aromatic Bromination | Carbon Tetrachloride (CCl₄) | Inert, prevents side reactions. |

| Suzuki/Negishi Coupling | THF, DMF, Toluene | Polar aprotic, facilitates catalytic cycle and reagent solubility. |

Precise control over temperature, pressure, and reaction duration is essential for maximizing product yield and minimizing the formation of impurities.

Temperature: Friedel-Crafts alkylations and aromatic brominations are typically conducted at low temperatures (0–25°C) to control the reaction rate and prevent over-alkylation or multi-bromination. Cross-coupling reactions, however, often require elevated temperatures (60–80°C) to drive the catalytic cycle forward.

Time: Reaction times must be optimized to ensure complete conversion of the starting material without leading to product degradation. Typical durations for bromination can be 2–3 hours.

Pressure: Most of the synthetic steps are conducted at atmospheric pressure.

Table 4: Optimized Reaction Parameters for Sequential Synthesis

| Reaction Step | Reagents | Temperature (°C) | Time | Typical Yield |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | Bromobenzene, 1-Bromo-3-chloropropane, AlCl₃ | 0–5 | 2-4 h | ~70-80% |

| Aromatic Bromination | (3-Chloropropyl)benzene, Br₂, FeBr₃ | 0–20 | 2-3 h | ~85-90% |

Advanced Purification and Isolation Techniques for Polyhalogenated Compounds

The purification of polyhalogenated compounds, such as this compound, presents considerable challenges due to the potential for isomeric byproducts and impurities with similar physicochemical properties. Achieving high purity often necessitates the use of advanced separation and isolation techniques beyond simple distillation or crystallization. These methods leverage subtle differences in polarity, molecular size, and interaction with stationary phases to achieve effective separation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of complex organic mixtures, including halogenated aromatic compounds. rsc.orgwikipedia.orgelgalabwater.com Specifically, reversed-phase HPLC (RP-HPLC), which utilizes a non-polar stationary phase (like C18) and a polar mobile phase, is highly effective. chromforum.org The separation mechanism is based on the differential partitioning of the sample's components between the two phases. wikipedia.org For polyhalogenated compounds, the precise mobile phase composition, often a gradient mixture of solvents like acetonitrile (B52724) and water, can be fine-tuned to resolve closely related impurities. chromforum.orgsielc.com The use of specialized columns, such as those with phenyl-hexyl or pentafluorophenyl (PFP) stationary phases, can offer alternative selectivities by exploiting pi-pi interactions, which are influenced by the different halogen atoms on the aromatic ring. chromforum.org

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC for both analytical and preparative separations. wikipedia.orgmdpi.com SFC employs a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often modified with a small amount of an organic solvent like methanol. wikipedia.orgresearchgate.net The low viscosity and high diffusivity of the supercritical CO2 mobile phase lead to faster separations and higher efficiency compared to HPLC. researchgate.netchemrxiv.org This technique is particularly advantageous for purifying thermally labile molecules and can be readily scaled up for preparative purposes, making it suitable for isolating significant quantities of high-value compounds. wikipedia.orgmdpi.com

For solid polyhalogenated compounds, advanced crystallization techniques are invaluable for achieving high levels of purity. uct.ac.zareachemchemicals.com Recrystallization is a fundamental method that involves dissolving the impure solid in a minimal amount of a hot solvent in which the compound has high solubility, followed by slow cooling to allow the formation of pure crystals while impurities remain in the mother liquor. uct.ac.zalongdom.orgemu.edu.tr The key to successful recrystallization is the selection of an appropriate solvent or solvent system, which often requires empirical testing. longdom.orgrochester.edu Fractional crystallization can be used to separate compounds with different solubilities through repeated crystallization steps. reachemchemicals.com

Following purification, the isolation and structural confirmation of the compound are critical. Vacuum filtration is commonly employed to separate the purified crystals from the solvent. emu.edu.tr The identity and purity of the isolated this compound are then confirmed using a suite of analytical methods. Spectroscopic techniques such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) provide detailed structural information, while Gas Chromatography-Mass Spectrometry (GC-MS) confirms the molecular weight and purity. chromatographyonline.com

Table 1: Comparison of Advanced Purification Techniques

| Technique | Principle of Separation | Key Advantages | Common Applications & Suitability |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary phase and a pressurized liquid mobile phase. wikipedia.org | High resolution, versatility with different columns (e.g., C18, PFP), well-established and widely applicable. rsc.orgchromforum.org | Purification of complex mixtures of halogenated aromatic isomers and byproducts on analytical to preparative scales. nih.gov |

| Supercritical Fluid Chromatography (SFC) | Partitioning between a stationary phase and a supercritical fluid (e.g., CO2) mobile phase. wikipedia.org | Fast separations, reduced organic solvent consumption (greener), suitable for thermally sensitive compounds. mdpi.comresearchgate.netchemrxiv.org | Chiral separations and purification of pharmaceutical intermediates and other high-value organic compounds. wikipedia.org |

| Advanced Crystallization (Recrystallization) | Differences in solubility of the target compound and impurities in a solvent at varying temperatures. longdom.org | Cost-effective, scalable, and can yield very high purity for solid compounds. uct.ac.zalongdom.org | Final purification step for solid organic compounds to remove small amounts of impurities. reachemchemicals.comemu.edu.tr |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Carbon dioxide |

Mechanistic Studies and Reactivity Profiling of 1 Bromo 4 3 Bromo 1 Chloropropyl Benzene

Investigation of Halogen Reactivity in 1-Bromo-4-(3-bromo-1-chloropropyl)benzene

The reactivity of the halogen atoms in this compound is dictated by their position on the propyl chain and the nature of the carbon-halogen bond. The molecule features a benzylic chlorine, a primary bromine, and an aryl bromide, each exhibiting characteristic reactivity.

The propyl chain of this compound is susceptible to nucleophilic substitution reactions at two positions: the carbon bearing the chlorine (C-1) and the carbon bearing the bromine (C-3). The benzylic position (C-1) is activated towards both SN1 and SN2 reactions due to the ability of the adjacent benzene (B151609) ring to stabilize a developing positive charge in a carbocation intermediate or the transition state. quora.comucalgary.caquora.com

In nucleophilic substitution reactions, the benzylic chloride at C-1 is expected to be more reactive than the primary bromide at C-3. This is attributed to the resonance stabilization of the benzylic carbocation that can be formed upon departure of the chloride ion, making an SN1 pathway favorable. stackexchange.compearson.com Even in an SN2 reaction, the benzylic position is activated. While bromide is generally a better leaving group than chloride, the electronic stabilization afforded by the phenyl group at the benzylic position significantly enhances the reactivity of the C-Cl bond. stackexchange.com

Table 1: Predicted Relative Reactivity of Halogens in Nucleophilic Substitution

| Position | Halogen | Carbon Type | Predicted Reactivity | Predominant Mechanism |

|---|---|---|---|---|

| C-1 | Chlorine | Benzylic | High | SN1/SN2 |

This table is based on established principles of nucleophilic substitution reactions for analogous compounds.

The presence of nucleophilic and electrophilic centers within the same molecule allows for the possibility of intramolecular cyclization. For instance, treatment with a non-nucleophilic base could potentially lead to an intramolecular Friedel-Crafts alkylation. In this scenario, the benzylic carbon, upon departure of the chloride, could act as an electrophile and attack the electron-rich benzene ring, leading to the formation of a tetralin derivative. The success of such intramolecular cyclizations is generally favored when forming five- or six-membered rings. masterorganicchemistry.comrsc.org

The benzene ring of this compound can undergo electrophilic aromatic substitution. The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents: the bromine atom and the 3-bromo-1-chloropropyl group. wikipedia.orglibretexts.orgstackexchange.com

The bromine atom is a deactivating but ortho-, para-directing group. youtube.comlibretexts.org The deactivation arises from its electron-withdrawing inductive effect, while the directing effect is due to the ability of its lone pairs to stabilize the arenium ion intermediate through resonance. stackexchange.com The 3-bromo-1-chloropropyl group is an alkyl group, which is generally activating and ortho-, para-directing. wikipedia.orglibretexts.org

Given that both substituents direct incoming electrophiles to the ortho and para positions, and the para position is already occupied by the bromine atom, electrophilic substitution is expected to occur at the positions ortho to the 3-bromo-1-chloropropyl group. youtube.com

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Electrophile | Reagents | Major Product(s) |

|---|---|---|

| Br+ | Br2, FeBr3 | 1,2-Dibromo-4-(3-bromo-1-chloropropyl)benzene |

| NO2+ | HNO3, H2SO4 | 1-Bromo-4-(3-bromo-1-chloropropyl)-2-nitrobenzene |

This table illustrates the expected major products based on the directing effects of the substituents.

The aryl bromide moiety of this compound is a suitable handle for metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org

The Suzuki-Miyaura coupling, which typically employs a palladium catalyst to couple an organoboron reagent with an organohalide, is a highly versatile reaction for the formation of C-C bonds. wikipedia.orglibretexts.org The aryl bromide of this compound can readily participate in this reaction. nobelprize.org The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. wikipedia.orglibretexts.org

Table 3: Representative Suzuki-Miyaura Coupling Reaction

| Coupling Partner | Catalyst | Base | Product |

|---|

This table provides a representative example of a Suzuki-Miyaura coupling reaction that could be performed on the target compound.

Metal-Mediated Cross-Coupling Reactions of Aryl Bromide

Heck and Sonogashira Reaction Pathways

The reactivity of this compound in palladium-catalyzed cross-coupling reactions such as the Heck and Sonogashira reactions is centered on the C-Br bond of the bromophenyl group. The general mechanisms for these reactions are well-established for a wide range of aryl halides. youtube.com

In the Heck reaction , the catalytic cycle typically begins with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by coordination of an alkene and subsequent migratory insertion of the aryl group into the C=C double bond. A final β-hydride elimination step regenerates the double bond in the product and produces a palladium-hydride species, which, upon reductive elimination, regenerates the Pd(0) catalyst. For this compound, the reaction would selectively occur at the more reactive aryl C-Br bond over the alkyl C-Br and C-Cl bonds under standard Heck conditions. The reactivity of aryl halides in the Heck reaction generally follows the order I > Br > Cl. researchgate.net

The Sonogashira reaction couples aryl halides with terminal alkynes, also catalyzed by palladium complexes, and often with a copper co-catalyst. researchgate.net The catalytic cycle is similar to the Heck reaction, starting with the oxidative addition of the aryl bromide to the Pd(0) catalyst. A key difference is the involvement of a copper acetylide species, formed by the reaction of the terminal alkyne with the copper co-catalyst. Transmetalation of the acetylide group to the Pd(II) complex, followed by reductive elimination, yields the aryl-alkyne product and regenerates the Pd(0) catalyst. researchgate.net Copper-free Sonogashira protocols also exist, where the alkyne is believed to coordinate directly to the palladium center. organic-chemistry.orgrsc.org For this compound, the Sonogashira reaction would be expected to proceed at the aryl bromide position, affording a 4-alkynyl-(3-bromo-1-chloropropyl)benzene derivative. The presence of electron-withdrawing or electron-donating groups on the aryl halide can influence the reaction rate. nih.gov

Elucidation of Elimination Reactions from the Propyl Side Chain

The propyl side chain of this compound possesses two different halogen atoms that can act as leaving groups in elimination reactions, leading to the formation of unsaturated derivatives. The benzylic chlorine atom is activated towards elimination, while the primary bromine atom is at a terminal position.

Formation of Unsaturated Derivatives

Base-induced elimination reactions (E2 mechanism) are highly probable for this substrate. The presence of a hydrogen atom on the carbon adjacent to the chlorine (the benzylic position) allows for the formation of a double bond. Depending on the base used and the reaction conditions, several unsaturated products could potentially be formed.

Elimination of HCl: Abstraction of a proton from the second carbon of the propyl chain and elimination of the chloride would lead to the formation of 1-bromo-4-(3-bromoprop-1-en-1-yl)benzene.

Elimination of HBr: Elimination involving the terminal bromine would require abstraction of a proton from the second carbon, yielding 1-bromo-4-(1-chloroprop-2-en-1-yl)benzene.

Double Elimination: Under harsh conditions with a strong base, it is conceivable that both HCl and HBr could be eliminated to form a conjugated system, although this would likely proceed in a stepwise manner.

The regioselectivity of the elimination would be influenced by factors such as the strength and steric bulk of the base, as well as the relative acidity of the available protons.

Stereochemical Outcomes of Elimination Processes

The stereochemistry of elimination reactions, particularly E2 reactions, is highly dependent on the conformation of the substrate. The E2 mechanism generally proceeds through an anti-periplanar transition state, where the abstracted proton and the leaving group are in the same plane but on opposite sides of the C-C bond. chemistrysteps.comlibretexts.org

For the propyl side chain of this compound, the molecule can adopt various conformations through rotation around the C-C single bonds. The elimination of HCl would involve the chiral center at the benzylic position. If the starting material is enantiomerically pure, the stereochemistry of the resulting alkene (E or Z isomer) would be determined by the specific diastereomeric relationship between the hydrogen to be removed and the chlorine atom in the reactive conformation. youtube.com If there is more than one anti-periplanar hydrogen available, a mixture of stereoisomers could be formed, with the major product often being the more thermodynamically stable trans-alkene. chemistrysteps.com The stereochemical outcome is thus a direct consequence of the stereochemistry of the reactant in an E2 reaction. libretexts.org

Rearrangement Reactions and Isomerization Pathways of this compound

For instance, if the benzylic chloride departs to form a secondary carbocation, a hydride shift from the adjacent carbon could lead to a more stable benzylic carbocation. However, in this specific structure, the carbocation is already at the benzylic position, which is relatively stable. A 1,2-hydride shift would move the positive charge to a less stable position.

Another possibility could involve neighboring group participation by one of the bromine atoms, leading to the formation of a cyclic bromonium ion intermediate. This could result in rearrangement of the carbon skeleton or migration of a halogen atom. However, such pathways are speculative without experimental evidence. Isomerization could also potentially occur at the chiral center under conditions that allow for reversible formation of a carbocation or a carbanion.

Kinetic and Thermodynamic Parameters of Key Transformations involving this compound

Detailed kinetic and thermodynamic data for reactions involving this compound are not available in the surveyed literature. The determination of such parameters would require specific experimental studies.

Reaction Rate Determinations

The rate of a chemical reaction is influenced by several factors, including the concentration of reactants, temperature, and the presence of a catalyst. For the transformations involving this compound, the following general principles would apply to reaction rate determinations:

Heck and Sonogashira Reactions: The rate of these cross-coupling reactions is dependent on the concentrations of the aryl halide, the coupling partner (alkene or alkyne), the palladium catalyst, and the base. researchgate.net The rate-determining step can vary depending on the specific reaction conditions and substrates, but it is often the oxidative addition or the migratory insertion step. researchgate.net

Elimination Reactions: For an E2 elimination, the rate law is typically second order, being first order in the substrate and first order in the base (Rate = k[substrate][base]). masterorganicchemistry.com The rate would be influenced by the strength of the base, the nature of the leaving group (chloride vs. bromide), and the solvent.

Below is a hypothetical data table illustrating how reaction rate data for an E2 elimination of this compound with a base like sodium ethoxide might be presented.

Table 1: Hypothetical Initial Rate Data for E2 Elimination

| Experiment | [Substrate] (mol/L) | [Base] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 1.0 x 10-4 |

| 2 | 0.2 | 0.1 | 2.0 x 10-4 |

| 3 | 0.1 | 0.2 | 2.0 x 10-4 |

Activation Energy and Entropy Analyses

The reactivity of this compound is expected to be dictated by the distinct functionalities present in its structure: the substituted benzene ring and the halogenated propyl chain. Reactions such as nucleophilic substitution at the propyl chain or electrophilic substitution on the benzene ring would each possess unique activation energy and entropy profiles. However, without dedicated kinetic and mechanistic studies on this specific compound, any discussion of these parameters would be speculative.

For a comprehensive understanding, future research would need to employ experimental techniques such as kinetic studies under various temperatures to determine reaction rates and subsequently calculate the activation energy using the Arrhenius equation. Computational chemistry, utilizing methods like Density Functional Theory (DFT), could also provide valuable insights into the transition state geometries, energies, and vibrational frequencies, from which activation energies and entropies of reaction could be derived.

At present, no such detailed research findings or corresponding data tables for this compound have been reported. Therefore, a quantitative analysis of its activation energy and entropy is not possible.

Computational and Theoretical Investigations of 1 Bromo 4 3 Bromo 1 Chloropropyl Benzene

Quantum Chemical Characterization of Molecular Structure and Conformation

Ab Initio and Density Functional Theory (DFT) Calculations for Ground State Geometries

There is currently no published research detailing the ground state geometries of 1-Bromo-4-(3-bromo-1-chloropropyl)benzene derived from ab initio or DFT calculations. Such studies would provide precise data on the spatial arrangement of atoms, which is fundamental to understanding the molecule's physical and chemical properties.

Conformational Analysis of the Propyl Side Chain

A detailed conformational analysis of the flexible 3-bromo-1-chloropropyl side chain is not available. This type of analysis is critical for understanding how the molecule might interact with other molecules or biological targets, as the side chain's conformation can significantly influence its steric and electronic profile.

Electronic Structure and Bonding Analysis

Frontier Molecular Orbital (FMO) Theory Applications

Specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound, which are key predictors of chemical reactivity, have not been reported.

Charge Distribution and Electrostatic Potential Surfaces

Information regarding the charge distribution and electrostatic potential surfaces of the molecule is not available. These analyses are vital for predicting sites of nucleophilic and electrophilic attack and for understanding intermolecular interactions.

Natural Bond Orbital (NBO) Analysis

No Natural Bond Orbital (NBO) analysis has been published for this compound. This analysis would provide valuable insights into the bonding, charge transfer interactions, and delocalization of electron density within the molecule.

While general principles of computational chemistry can be applied to hypothesize the structural and electronic characteristics of this compound, the absence of specific, peer-reviewed research and data prevents a thorough and scientifically accurate discussion as requested. Further computational studies are required to elucidate the detailed properties of this compound.

Mechanistic Insights through Computational Reaction Modeling

Computational modeling is indispensable for exploring chemical reaction mechanisms, allowing for the characterization of transient species like transition states and the mapping of entire reaction pathways.

The halogenated propyl chain of this compound is susceptible to reactions like nucleophilic substitution (Sₙ2) and elimination (E2). Computational methods can locate the transition state (TS) for these reactions on the potential energy surface. A TS is a first-order saddle point, and its structure provides insight into the reaction mechanism. Verifying a true TS involves a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

By mapping the path from reactants to products through the transition state (the Intrinsic Reaction Coordinate, IRC), a complete reaction pathway can be charted. For example, a detailed computational study of the reaction between 1-bromo-3,3,3-trifluoropropene and the OH radical successfully identified multiple transition states and reaction pathways, determining the most feasible mechanistic routes. mdpi.com

Computational studies on Sₙ2 and E2 reactions of various alkyl halides have shown that these pathways often compete. The calculated energy barriers for each pathway can predict which mechanism is favored. For instance, gas-phase calculations have shown that Sₙ2 and E2 reactions are typically exothermic. The relative heights of the activation barriers for substitution versus elimination would determine the major product, a question of significant interest for a polyhalogenated compound like this compound.

Hypothetical Energetic Profile for a Reaction of this compound

| Reaction Pathway | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

|---|---|---|

| Sₙ2 at C-α (Cl displacement) | 24.5 | -32.0 |

| E2 (H and Cl elimination) | 26.8 | -28.5 |

| Sₙ2 at C-γ (Br displacement) | 22.1 | -35.4 |

Note: This table contains hypothetical values for illustrative purposes only.

Solvent Effects and Environmental Influences on Molecular Properties: A Computational Perspective

Molecular properties and reaction outcomes can be significantly influenced by the solvent. Computational chemistry models these effects using two main approaches: explicit solvent models, where individual solvent molecules are included in the calculation, and implicit solvent models, where the solvent is represented as a continuous medium with a defined dielectric constant (e.g., the Polarizable Continuum Model, PCM).

For this compound, computational models could predict how its properties change in different solvents. For example, the polarity of the solvent can influence the stability of charged intermediates or polar transition states. A computational analysis could reveal that polar solvents might preferentially stabilize the transition state of an Sₙ1 reaction over an Sₙ2 reaction, thereby altering the reaction mechanism. Studies have shown that including solvent effects is critical for accurately simulating NMR parameters and reaction dynamics. The choice of model, whether implicit or a more complex explicit model, can significantly impact the accuracy of the results.

Role of 1 Bromo 4 3 Bromo 1 Chloropropyl Benzene in Advanced Organic Synthesis and Materials Science

1-Bromo-4-(3-bromo-1-chloropropyl)benzene as a Versatile Synthetic Intermediate

The presence of three carbon-halogen bonds with differing reactivity makes this compound a valuable intermediate in synthetic chemistry. Chemists can selectively target these sites to build intricate molecular architectures.

The differential reactivity of the C-Br (aromatic), C-Cl (benzylic, secondary), and C-Br (primary) bonds is the key to its utility as a precursor for densely functionalized molecules. The aromatic C-Br bond is typically amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are fundamental for creating new carbon-carbon or carbon-heteroatom bonds. acs.orgresearchgate.netresearchgate.net

In contrast, the aliphatic halides are susceptible to nucleophilic substitution reactions. The benzylic chlorine is at a secondary carbon adjacent to the benzene (B151609) ring, making it reactive towards SN1 and SN2 pathways. The primary bromine at the end of the propyl chain is also a good leaving group in SN2 reactions. This hierarchy of reactivity allows for a stepwise functionalization. For instance, a Suzuki coupling could be performed on the aromatic bromide, followed by selective substitution of the aliphatic halides with various nucleophiles like amines, alkoxides, or thiolates. This selective functionalization enables the synthesis of a wide array of complex organic molecules from a single starting material. researchgate.net

| Halogen Site | Bond Type | Typical Reactions | Relative Reactivity Notes |

|---|---|---|---|

| Aromatic Bromine | C(sp²)–Br | Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira) | Less reactive towards nucleophilic substitution unless activated. Ideal for forming new C-C bonds on the aromatic ring. |

| Benzylic Chlorine | C(sp³)–Cl (secondary) | Nucleophilic Substitution (SN1/SN2) | Reactivity is enhanced by the adjacent benzene ring which can stabilize a carbocation intermediate (SN1) or facilitate the SN2 transition state. |

| Primary Bromine | C(sp³)–Br (primary) | Nucleophilic Substitution (SN2) | Generally highly reactive in SN2 reactions due to minimal steric hindrance. The C-Br bond is typically weaker and more labile than the C-Cl bond. |

The 1,3-dihalogenated propyl chain attached to the aromatic ring is a prime structural motif for the synthesis of heterocyclic compounds. Through reactions with dinucleophiles, a variety of five, six, or seven-membered rings can be constructed. For example, reaction with a diamine could lead to the formation of a nitrogen-containing heterocycle through sequential nucleophilic substitutions. Similarly, reaction with a compound containing both a thiol and an amine group could yield a thiazine (B8601807) derivative.

Furthermore, intramolecular cyclization reactions are a powerful strategy for building complex ring systems. researchgate.netbeilstein-journals.orgrsc.org By first substituting one of the terminal halogens with a suitable nucleophile, a subsequent intramolecular reaction can be triggered to form a cyclic product. For instance, conversion of the primary bromide to a cyanide, followed by reduction and intramolecular reaction with the benzylic chloride, could be a pathway to nitrogen-containing bicyclic systems. The versatility of this starting material allows for the generation of a diverse library of heterocyclic structures, which are of significant interest in medicinal chemistry and materials science. beilstein-journals.org

Applications in Polymer Chemistry and Materials Engineering

In the realm of materials science, this compound serves as a multifunctional building block for the creation of advanced polymers with tailored properties. Its aromatic core and multiple reactive halogen sites enable its use as both a monomer and a crosslinking agent.

The aromatic bromine atom allows this compound to act as a monomer in various cross-coupling polymerization reactions. acs.orgosti.govresearchgate.net For example, in a Suzuki polycondensation, the molecule can be coupled with a diboronic acid ester to form a poly(phenylene) backbone. The resulting polymer would have pendant (3-bromo-1-chloropropyl) groups along the chain. These aliphatic halogen groups are then available for post-polymerization modification, allowing for the introduction of a wide range of functional groups. This approach enables the synthesis of functional polymers with precisely controlled structures and properties, such as altered solubility, thermal stability, or chemical reactivity. researchgate.net

With its three reactive halogen sites, this compound can act as a trifunctional crosslinking agent. specialchem.comyoutube.com When added to a polymerization mixture, it can form covalent bonds with three different growing polymer chains, creating a three-dimensional networked architecture. mdpi.comarcorepoxy.com This crosslinking process transforms linear polymers into a more robust, insoluble, and thermally stable material. wikipedia.org The density of the crosslinks, which can be controlled by the concentration of the crosslinking agent, has a profound effect on the material's properties. Higher crosslink densities generally lead to increased hardness, stiffness, and resistance to solvents and heat. pageplace.de This makes it a valuable component in the formulation of high-performance thermosetting plastics, elastomers, and specialty coatings. arcorepoxy.com

| Property | Low Crosslinker Concentration | High Crosslinker Concentration |

|---|---|---|

| Mechanical Strength | Moderate Increase | Significant Increase |

| Hardness/Rigidity | Slight Increase | High |

| Elongation at Break | Slight Decrease | Significant Decrease (more brittle) |

| Solvent Resistance | Good (swelling) | Excellent (minimal swelling) |

| Thermal Stability (Tg) | Increased | Greatly Increased |

The field of "smart" or stimuli-responsive materials has seen significant growth, with applications ranging from drug delivery to sensors. nih.govrsc.org The halogen atoms in this compound can play a crucial role in designing such materials through non-covalent interactions, specifically halogen bonding. rsc.orgfrontiersin.orgnih.gov A halogen bond is a directional interaction between an electron-deficient region on a halogen atom (the σ-hole) and a Lewis base. nih.gov

By incorporating this molecule into a polymer, the bromine and chlorine atoms can act as halogen bond donors. researchgate.net These interactions can be used to create supramolecular assemblies or to control the polymer's conformation. nih.gov These materials can be designed to respond to external stimuli, such as the introduction of a competing Lewis base (e.g., anions) or changes in temperature, which can disrupt the halogen bonds and cause a macroscopic change in the material's properties, such as its shape, solubility, or optical characteristics. ulb.ac.beacs.org This opens up possibilities for creating advanced sensors, self-healing materials, and controlled-release systems. frontiersin.org

Development of Specialty Chemicals and Agrochemical Precursors

The strategic placement of three distinct halogen atoms on its structure makes this compound a versatile building block in the synthesis of a variety of specialty chemicals and agrochemical precursors. The differential reactivity of the bromine and chlorine atoms on the propyl chain, as well as the bromine atom on the aromatic ring, allows for a stepwise and controlled introduction of different functional groups. This targeted approach is crucial for constructing complex molecules with specific biological activities or material properties.

Tailored Synthesis of Targeted Organic Compounds

The primary utility of this compound in tailored synthesis lies in its capacity to undergo selective nucleophilic substitution reactions. The halogenated propyl chain is particularly susceptible to displacement by a wide range of nucleophiles, including amines, thiols, and alkoxides. This reactivity is fundamental to the construction of more complex molecular frameworks.

For instance, the bromine atom at the terminal position of the propyl chain is more reactive than the chlorine atom at the benzylic position, allowing for sequential reactions. This differential reactivity enables the introduction of one functional group at the terminal carbon, followed by a different functionalization at the benzylic carbon.

Table 1: Reactivity of Halogens in this compound

| Halogen Position | Relative Reactivity | Potential Transformations |

| 3-Bromo (propyl chain) | High | Nucleophilic substitution with amines, thiols, cyanides, etc. |

| 1-Chloro (propyl chain) | Moderate | Nucleophilic substitution under more forcing conditions. |

| 4-Bromo (benzene ring) | Low (Nucleophilic), Moderate (Organometallic) | Grignard formation, Suzuki and other cross-coupling reactions. |

While specific, publicly documented examples of direct conversion of this compound into commercial agrochemicals are limited, its structural motifs are present in various classes of fungicides and herbicides. The bromo-chloropropyl benzene core can be elaborated to produce compounds that mimic the structure of known bioactive molecules. For example, reaction with substituted anilines or phenols can lead to the formation of ether or amine linkages, which are common in many pesticide structures.

Strategies for Derivatization Towards Specific Material Properties

In the realm of materials science, the derivatization of this compound is a key strategy for developing new materials with tailored properties. The aromatic core and the reactive halogenated side chain provide multiple points for modification, influencing properties such as liquid crystallinity, thermal stability, and flame retardancy.

One notable area of application is in the synthesis of liquid crystal precursors. The rigid bromobenzene (B47551) unit can act as a mesogenic core, while the flexible propyl chain can be modified to introduce various terminal groups that influence the liquid crystalline phase behavior. For example, the terminal bromine can be replaced with a long alkyl or alkoxy chain, a common feature in calamitic (rod-shaped) liquid crystals.

Furthermore, the high halogen content of this compound makes it an attractive starting material for the development of flame retardants. The bromine atoms, in particular, can be incorporated into polymeric structures through polymerization of derivatives of this compound. Upon combustion, these bromine atoms can be released as radicals that interrupt the radical chain reactions of the fire, thus imparting flame retardant properties to the material.

Table 2: Potential Derivatization Strategies and Resulting Material Properties

| Derivatization Strategy | Target Functional Group | Potential Material Application | Anticipated Property Enhancement |

| Nucleophilic substitution with long-chain alcohols | Alkoxy-terminated propyl chain | Liquid Crystals | Modification of mesophase and clearing point |

| Grignard reaction followed by polymerization | Polystyrene derivatives | Flame Retardant Polymers | Increased char formation and reduced flammability |

| Reaction with bis-phenols | Polyether synthesis | High-performance thermoplastics | Enhanced thermal stability and chemical resistance |

The synthesis of polycyclic aromatic hydrocarbons (PAHs) is another area where derivatives of this compound could be employed. rsc.orgnih.govlibretexts.org Through reactions like Suzuki or Stille coupling at the aryl-bromide position, the bromophenyl group can be linked to other aromatic systems, creating larger, conjugated structures with interesting photophysical properties for applications in organic electronics.

Emerging Research Frontiers and Future Prospects for 1 Bromo 4 3 Bromo 1 Chloropropyl Benzene

Exploration of Sustainable Synthetic Methodologies for Halogenated Compounds

The synthesis of polyhalogenated compounds has traditionally relied on methods that are often hazardous and environmentally taxing. The modern emphasis on green chemistry is steering research towards more sustainable and safer synthetic alternatives. rsc.orgbenthamdirect.com

Green Chemistry Principles in the Synthesis of 1-Bromo-4-(3-bromo-1-chloropropyl)benzene

Green chemistry is a framework of principles aimed at reducing the environmental impact of chemical processes. indianchemicalsociety.compaperpublications.org For a molecule such as this compound, applying these principles involves rethinking traditional synthetic pathways to improve safety, reduce waste, and enhance efficiency. Key principles include maximizing atom economy, using less hazardous reagents, and employing safer solvents. nih.govresearchgate.net

Traditional halogenation methods often use elemental bromine (Br₂) and chlorine (Cl₂), which are toxic, corrosive, and have poor atom economy, generating significant waste streams. rsc.orgbenthamdirect.com A greener approach would involve replacing these hazardous reagents with safer alternatives like N-halosuccinimides (NBS, NCS) or employing oxidative halogenation techniques that use simple, benign halide salts (e.g., KBr, KCl) in combination with a clean oxidant like hydrogen peroxide. rsc.org The latter is particularly attractive as its only byproduct is water. rsc.org

Below is a comparative table illustrating a hypothetical traditional synthesis versus a potential greener alternative, evaluated on key green chemistry metrics.

| Metric | Hypothetical Traditional Route | Potential Green Chemistry Route | Advantage of Green Route |

|---|---|---|---|

| Halogenating Agent | Elemental Bromine (Br₂), Chlorine (Cl₂) | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) or KBr/KCl with H₂O₂ | Reduces toxicity, corrosivity, and improves handling safety. rsc.org |

| Atom Economy | Low; reactions like electrophilic aromatic substitution produce stoichiometric byproducts (e.g., HBr). studyrocket.co.uk | Higher; oxidative halogenation with H₂O₂ can produce water as the only byproduct. rsc.orglibretexts.org | Minimizes waste generation, making the process more sustainable and cost-effective. studyrocket.co.uk |

| Solvents | Chlorinated solvents (e.g., CCl₄, CHCl₃) | Benign solvents (e.g., water, ethanol, ionic liquids, supercritical CO₂) | Eliminates the use of volatile, toxic, and environmentally persistent organic solvents. nih.gov |

| Catalysis | Stoichiometric Lewis acids (e.g., AlCl₃, FeBr₃) | Recyclable catalysts (e.g., vanadium or molybdenum complexes). rsc.org | Reduces waste from spent catalysts and allows for catalyst reuse, improving process efficiency. paperpublications.org |

Catalysis in Environmentally Benign Solvents

A cornerstone of green synthesis is the replacement of stoichiometric reagents with catalytic alternatives, which can dramatically increase efficiency and reduce waste. paperpublications.org For the synthesis of halogenated aromatics, transition metal complexes and biocatalysts (enzymes) are being explored to facilitate reactions under milder conditions. rsc.org For instance, vanadium and molybdenum complexes have proven effective in catalyzing oxidative halogenation reactions using simple halide salts and hydrogen peroxide. rsc.org

The choice of solvent is also critical. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Research is actively exploring the use of environmentally benign solvents.

Water: As a non-toxic, non-flammable, and inexpensive solvent, water is an ideal medium for many reactions, although the low aqueous solubility of many organic substrates can be a challenge.

Supercritical Fluids (e.g., scCO₂): Supercritical carbon dioxide is a non-toxic, non-flammable solvent that can be easily removed from the reaction mixture by depressurization. Its properties can be tuned by changing pressure and temperature.

Ionic Liquids (ILs): ILs are salts that are liquid at low temperatures. They are non-volatile, which reduces air pollution, and can often be recycled. Their properties can be tailored to suit specific reactions. nih.gov

The table below outlines potential catalytic systems and green solvents applicable to halogenation reactions.

| Catalyst Type | Example | Benign Solvent | Potential Application in Synthesis |

|---|---|---|---|

| Transition Metal Complex | Vanadium Peroxidase Mimics | Water/Ethanol | Oxidative bromination of the aromatic ring using KBr and H₂O₂. |

| Organocatalyst | N-Heterocyclic Carbenes (NHCs) | Ionic Liquids | Activation of substrates for selective halogenation. |

| Biocatalyst | Halogenase Enzymes | Aqueous Buffer | Highly regioselective and stereoselective halogenation, potentially controlling chirality at the C1 position of the propyl chain. |

| Heterogeneous Catalyst | Metal oxides on a solid support | Supercritical CO₂ | Facilitates easier product separation and catalyst recycling. |

Advanced Characterization Techniques for Complex Organic Structures

The unambiguous identification of a complex, polyhalogenated molecule like this compound requires sophisticated analytical techniques capable of providing detailed information about its mass, structure, and elemental composition.

High-Resolution Mass Spectrometry and Chromatographic Techniques

High-Resolution Mass Spectrometry (HRMS), often coupled with a separation technique like Gas Chromatography (GC), is indispensable for the analysis of complex organic compounds. nih.govd-nb.info GC separates the components of a mixture before they enter the mass spectrometer, which then measures the mass-to-charge ratio (m/z) of the ionized molecules with very high precision. restek.comresearchgate.net

For this compound (C₉H₉Br₂Cl), HRMS is crucial for two reasons:

Exact Mass Determination: HRMS can measure m/z to several decimal places, allowing for the determination of the elemental formula. This helps distinguish the target compound from other molecules that might have the same nominal mass.

Isotopic Pattern Analysis: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br with ~50.5% and ~49.5% abundance, respectively) and chlorine (isotopes ³⁵Cl and ³⁷Cl with ~75.8% and ~24.2% abundance, respectively) creates a highly characteristic isotopic pattern for the molecular ion. libretexts.orgulethbridge.ca This pattern serves as a definitive fingerprint for a molecule containing this combination of halogens. ulethbridge.ca

The table below shows the calculated isotopic distribution for the molecular ion [M]⁺ of C₉H₉Br₂Cl.

| Isotopologue Formula | Exact Mass (m/z) | Relative Abundance (%) | Contributing Isotopes |

|---|---|---|---|

| C₉H₉79Br235Cl | 311.8848 | 76.9 | Base Peak |

| C₉H₉79Br81Br35Cl | 313.8828 | 100.0 | M+2 Peak |

| C₉H₉79Br237Cl | 313.8819 | 24.8 | (Overlaps with M+2) |

| C₉H₉81Br235Cl | 315.8807 | 48.5 | M+4 Peak |

| C₉H₉79Br81Br37Cl | 315.8798 | 32.2 | (Overlaps with M+4) |

| C₉H₉81Br237Cl | 317.8777 | 15.6 | M+6 Peak |

Note: Abundances are approximate and include contributions from ¹³C isotopes.

Single Crystal X-ray Diffraction Analysis

While HRMS can confirm the elemental formula, Single Crystal X-ray Diffraction (SCXRD) is the definitive method for elucidating the precise three-dimensional structure of a molecule. This technique involves irradiating a perfectly ordered crystal of the compound with X-rays and analyzing the resulting diffraction pattern. If a suitable single crystal of this compound could be grown, SCXRD would provide an unambiguous structural determination.

The key information that would be obtained includes:

Connectivity: Absolute confirmation of which atoms are bonded to each other, verifying the "this compound" structure.

Stereochemistry: The carbon atom attached to the chlorine (C1 of the propyl chain) is a chiral center. SCXRD can determine its absolute configuration (R or S).

Geometric Parameters: Precise measurements of all bond lengths, bond angles, and torsion angles within the molecule.

Intermolecular Interactions: Information on how the molecules pack together in the solid state, revealing non-covalent interactions like halogen bonding or π-stacking.

| Structural Information Provided by SCXRD | Significance for this compound |

|---|---|

| Atomic Connectivity | Provides unequivocal proof of the overall molecular structure, confirming the positions of the bromo and chloro substituents. |

| Absolute Stereochemistry | Determines the R/S configuration at the chiral carbon, which is critical for understanding its potential biological activity or role in stereospecific synthesis. |

| Bond Lengths and Angles | Offers insight into the electronic effects of the halogen substituents on both the aliphatic chain and the aromatic ring. |

| Crystal Packing and Intermolecular Forces | Reveals how the molecules interact in the solid state, which is important for material science applications and understanding physical properties. |

Integration of Machine Learning and Artificial Intelligence in Chemical Research

Artificial Intelligence (AI) and Machine Learning (ML) are rapidly transforming chemical research by automating complex tasks, predicting outcomes, and extracting insights from large datasets. eurekalert.orgmdpi.com For a target molecule like this compound, these computational tools offer powerful new avenues for exploration. dcfinechemicals.com

AI-Driven Retrosynthesis: Retrosynthesis is the process of deconstructing a target molecule to identify potential starting materials and reactions. atomfair.comgrace.com AI platforms, trained on millions of published reactions, can analyze the structure of this compound and propose multiple, often novel, synthetic pathways that a human chemist might overlook. chemcopilot.commedium.com

Reaction Condition Optimization: Once a synthetic route is proposed, ML models can predict the optimal conditions (e.g., temperature, solvent, catalyst, reaction time) to maximize the yield and selectivity of each step. nih.govacs.org By analyzing vast reaction databases, these models can identify subtle patterns that correlate specific conditions with successful outcomes, reducing the need for extensive trial-and-error experimentation. chemical.aibeilstein-journals.org

Spectroscopic Data Interpretation: The structural elucidation of unknown compounds from raw spectral data is a complex task. AI models, particularly deep learning algorithms, can be trained to analyze NMR, MS, and IR spectra to predict molecular structures. digitellinc.comarxiv.org For a molecule with a complex MS fragmentation pattern and a potentially intricate NMR spectrum, AI could significantly accelerate the identification process. frontiersin.orgbruker.com

The table below summarizes the potential applications of AI and ML in the research and development of this compound.

| AI/ML Application | Specific Task | Potential Impact |

|---|---|---|

| Retrosynthesis Planning | Predicting viable synthetic routes from simple precursors. | Accelerates the discovery of efficient, cost-effective, and potentially greener synthetic pathways. atomfair.com |

| Forward Reaction Prediction | Predicting the major product(s) of a given set of reactants and reagents. | Helps validate proposed synthetic steps in silico before committing to laboratory work, saving time and resources. mit.eduacs.orgfigshare.com |

| Condition Optimization | Recommending optimal solvents, catalysts, and temperatures. | Improves reaction yields, minimizes byproduct formation, and reduces the number of experiments needed. nih.govacs.org |

| Spectral Analysis | Predicting a chemical structure from its MS, NMR, and/or IR spectra. | Automates and accelerates the process of structural elucidation and impurity identification. digitellinc.combruker.com |

Predictive Synthesis and Reaction Outcome Modeling

The synthesis of polysubstituted benzenes like this compound typically involves multi-step processes, including Friedel-Crafts alkylation and electrophilic aromatic substitution (halogenation). chemistrysteps.comnumberanalytics.com Predicting the outcomes of these reactions, including regioselectivity and yield, is a key focus of computational chemistry.

Computational Approaches to Synthesis Prediction:

Modern computational methods, particularly Density Functional Theory (DFT), are instrumental in modeling reaction pathways. researchgate.net For the synthesis of the title compound, predictive modeling can elucidate several key aspects:

Carbocation Stability and Rearrangement: Friedel-Crafts alkylation with a 3-bromo-1-chloropropyl group is prone to carbocation rearrangements. chemistrysteps.comlibretexts.org Computational models can calculate the energies of primary, secondary, and potential rearranged carbocation intermediates, predicting the likelihood of isomeric product formation. For instance, modeling can determine the energy barrier for a hydride shift, which would lead to a more stable secondary carbocation and result in an altered substitution pattern on the propyl chain.

Regioselectivity in Bromination: The initial bromo substituent on the benzene (B151609) ring is an ortho-, para-directing group. reddit.com Quantum mechanical models can calculate the electron density at different positions on the 1-bromo-4-(propyl)benzene intermediate to predict the most favorable site for subsequent electrophilic bromination. These models can quantify the activation energies for ortho versus para substitution, allowing for the theoretical prediction of isomer ratios under various reaction conditions. acs.org

Solvent and Catalyst Effects: Reaction outcome models can incorporate the effects of different Lewis acid catalysts (e.g., AlCl₃, FeBr₃) and solvents. numberanalytics.com These simulations can predict how the catalyst interacts with the reactants to form the electrophile and how the solvent environment stabilizes transition states, thereby influencing reaction rates and selectivity.

The data generated from these computational models can be compiled to create predictive reaction maps, guiding synthetic chemists in selecting optimal conditions to maximize the yield of the desired product while minimizing byproducts.

Table 1: Hypothetical DFT-Calculated Energy Barriers for Competing Reactions in the Synthesis of this compound

| Reaction Step | Competing Pathway | Catalyst | Solvent | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

| Friedel-Crafts Alkylation | 1,2-Hydride Shift | AlCl₃ | CS₂ | 5.2 | Significant rearrangement expected |

| Friedel-Crafts Alkylation | Direct Substitution | AlCl₃ | CS₂ | 8.5 | Minor product |

| Aromatic Bromination | Ortho-substitution | FeBr₃ | CCl₄ | 15.8 | Minor isomer |

| Aromatic Bromination | Para-substitution | FeBr₃ | CCl₄ | 14.1 | Major isomer |

Structure-Property Relationship Prediction for Novel Derivatives

The three halogen atoms on this compound serve as versatile handles for introducing a wide array of functional groups through nucleophilic substitution. Predicting the properties of these potential new derivatives is a significant area of research, primarily driven by Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. sciepub.comnih.govresearchgate.net

QSAR/QSPR Modeling:

These computational models establish a mathematical relationship between the chemical structure of a molecule and its properties. nih.gov For derivatives of this compound, QSAR/QSPR can be used to predict:

Physicochemical Properties: Parameters such as boiling point, solubility, and lipophilicity (LogP) can be predicted based on molecular descriptors. These descriptors include topological indices, electronic properties (e.g., dipole moment, HOMO/LUMO energies), and steric parameters. sciepub.comnih.gov

Biological Activity: For medicinal chemistry applications, QSAR models can predict the potential biological activity or toxicity of derivatives. By analyzing a training set of structurally similar compounds with known activities, a predictive model can be built to screen new, hypothetical derivatives in silico. nih.gov

Material Properties: For materials science, QSPR can forecast properties like refractive index, dielectric constant, and thermal stability for polymers or other materials incorporating the benzene motif. scielo.org.mx

For example, by systematically replacing the halogen atoms with different functional groups (e.g., -OH, -NH₂, -CN, -SCN), a virtual library of derivatives can be created. QSPR models can then calculate key electronic and steric descriptors for each derivative to predict a desired property, such as the HOMO-LUMO gap, which is crucial for electronic materials. digitellinc.com

Table 2: Hypothetical QSPR Prediction of Electronic Properties for Novel Derivatives

| Derivative (Substitution at C1 of propyl chain) | Functional Group | Calculated Dipole Moment (Debye) | Predicted HOMO-LUMO Gap (eV) | Potential Application |

| Derivative A | -OH | 3.1 | 5.8 | High-energy dielectric |

| Derivative B | -NH₂ | 3.5 | 5.2 | Polymer cross-linker |

| Derivative C | -CN | 4.8 | 4.5 | Organic semiconductor component |

| Derivative D | -SCH₃ | 2.9 | 4.9 | Precursor for conductive polymers |

Designing Next-Generation Functional Materials Utilizing this compound Motifs

The polyhalogenated nature and rigid aromatic core of this compound make it an attractive building block, or motif, for the design of advanced functional materials. Computational modeling and materials informatics are key to predicting the properties of polymers and other materials derived from this compound before their synthesis. nih.gov

Polymer Design and Property Prediction:

This compound can be used as a monomer or a cross-linking agent in polymerization reactions. The multiple C-X bonds allow for the formation of complex, three-dimensional polymer networks. The properties of these resulting polymers are intrinsically linked to the structure of the original motif.

Flame Retardants: The high halogen content (two bromine, one chlorine) of the motif is a strong indicator of potential flame-retardant properties. When incorporated into a polymer matrix, these halogen atoms can act as radical scavengers upon combustion, interrupting the fire cycle. Computational models can simulate the pyrolysis of such polymers to predict their char yield and off-gassing profiles.

High Refractive Index Polymers: The presence of the heavy bromine atoms and the aromatic ring contributes significantly to the molar refractivity. Polymers incorporating this motif are predicted to have a high refractive index, a desirable property for optical applications such as lenses, coatings, and advanced optical fibers. scielo.org.mx First-principles calculations can predict the electronic polarizability and, consequently, the refractive index of hypothetical polymer structures. momap.net.cn

Organic Semiconductors and Dielectrics: By selectively functionalizing the halogen sites, the electronic properties of the resulting material can be finely tuned. researchgate.netdigitellinc.com For example, creating conjugated polymers through reactions at the bromo- and chloro- sites could lead to materials with semiconducting properties. Conversely, replacing the halogens with insulating groups could yield polymers with high dielectric strength for use in capacitors and electronic insulators. Molecular modeling can predict the band structure, charge carrier mobility, and dielectric constant of these materials, guiding the synthetic chemist toward structures with optimal electronic characteristics. nih.govcecam.org

The design process for these materials involves a feedback loop between computational prediction and experimental synthesis. A target property is defined, and computational models are used to screen virtual libraries of polymers derived from the this compound motif. The most promising candidates are then synthesized and characterized, with the experimental results used to refine the predictive models further. This synergy accelerates the discovery of new materials with tailored functionalities.

Q & A

Q. What are the optimal synthetic routes for 1-Bromo-4-(3-bromo-1-chloropropyl)benzene?

Methodological Answer: The compound can be synthesized via two primary routes:

- Bromination of Precursors: Reacting 4-(3-chloropropyl)benzene with bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeBr₃) under controlled temperatures (0–25°C) in non-polar solvents like CCl₄ .

- Cross-Coupling Reactions: Palladium-catalyzed coupling between 4-bromobenzene derivatives and halogenated propenes (e.g., 3-bromo-1-chloropropane) in THF or DMF at 60–80°C .

Key Considerations:

Q. How should researchers handle and store this compound safely?

Methodological Answer:

- Handling: Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid contact with oxidizing agents due to risks of violent decomposition (H201, H300 hazards) .

- Storage: Keep in amber glass bottles under inert gas (N₂ or Ar) at 2–8°C. Moisture-sensitive; store with desiccants like silica gel .

- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose as halogenated hazardous waste .

Q. What spectroscopic techniques are effective for characterizing this compound?

Methodological Answer:

- NMR: ¹H NMR (CDCl₃) shows aromatic protons at δ 7.2–7.4 ppm (multiplet) and aliphatic protons (CH₂Br and CH₂Cl) at δ 3.4–3.8 ppm. ¹³C NMR confirms bromine and chlorine substitution via shifts at 120–140 ppm (aromatic C-Br) and 45–50 ppm (C-Cl) .

- Mass Spectrometry: ESI-MS exhibits molecular ion peaks at m/z 318 (M⁺) and fragment ions at m/z 199 (C₆H₄Br⁺) and 119 (C₃H₆Cl⁺) .

- IR: Stretching frequencies at 550–600 cm⁻¹ (C-Br) and 650–700 cm⁻¹ (C-Cl) confirm halogen bonds .

Advanced Research Questions

Q. How do steric and electronic effects influence substitution reactions at the bromine and chlorine sites?

Methodological Answer:

- Regioselectivity: Bromine at the para position undergoes nucleophilic substitution (e.g., with NaN₃) more readily than chlorine due to lower bond dissociation energy (C-Br: 68 kcal/mol vs. C-Cl: 81 kcal/mol) .